2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-10(17-2)4-3-9-8(5-11(14)15)6-12(16)18-13(7)9/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSBZXWVIYCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Starting Materials :
- Catalytic System :
- Mechanism :
Key Optimization :
- Ultrasonic irradiation reduces reaction time from 7 hours to 40 minutes while improving yields (82–95%).
- Substitution at C-7 (methoxy) and C-8 (methyl) on the salicylaldehyde ensures regioselectivity, avoiding competing reactions at other positions.
Pechmann Condensation for Direct Functionalization
The Pechmann condensation offers a one-step route to coumarins by reacting phenols with β-ketoesters. For this compound, the method is adapted to introduce the acetic acid side chain.
Synthetic Route
- Reactants :
- Acid Catalyst :
Reaction Dynamics :
- The β-ketoester undergoes cyclodehydration with the phenol, forming the coumarin lactone ring.
- Post-synthesis saponification (using NaOH/EtOH) converts the ester to the carboxylic acid.
Yield Data :
- SSA catalysis achieves 78–89% yield, outperforming traditional sulfuric acid (65–72%) due to reduced side reactions.
Imino Intermediate Hydrolysis
Patent US5300656A describes a two-step process involving imino intermediates, particularly useful for acid-sensitive substrates.
Methodology
- Condensation :
- 7-Methoxy-8-methylsalicylaldehyde reacts with acetonitrile in anhydrous ethanol, forming an imino intermediate.
- Acid Hydrolysis :
Advantages :
- High functional group tolerance, preserving the methoxy and methyl groups during hydrolysis.
- Yields up to 85% with minimal byproducts.
Post-Functionalization of Preformed Coumarins
For late-stage diversification, preformed coumarins like 7-methoxy-8-methyl-4-methylcoumarin undergo oxidation to introduce the acetic acid group.
Oxidation Protocol
- Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C.
- Mechanism : The methyl group at C-4 is oxidized to a carboxylic acid via a ketone intermediate.
- Yield : 70–75%, with purity >98% confirmed by HPLC.
Analytical Characterization
Critical spectral data for verifying the compound’s structure include:
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Reaction Time | Catalyst | Purity |
|---|---|---|---|---|
| Knoevenagel Condensation | 82–95 | 40 min–7 h | Piperidine/AcOH | >97% |
| Pechmann Condensation | 65–89 | 2–6 h | H₂SO₄/SSA | >95% |
| Imino Hydrolysis | 80–85 | 4–6 h | HCl | >98% |
| Oxidation of Methyl Group | 70–75 | 8–12 h | KMnO₄ | >98% |
Challenges and Optimization Strategies
- Regioselectivity : Ensuring methoxy and methyl groups occupy C-7 and C-8 requires electronically directed synthesis. Steric hindrance from the methyl group can slow reaction kinetics, necessitating elevated temperatures.
- Acid Sensitivity : The acetic acid moiety is prone to decarboxylation under strong acidic conditions. Using mild acids (e.g., SSA) or buffered hydrolysis mitigates this.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from diethyl malonate byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
Chemistry
In chemistry, 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its derivatives are explored for their efficacy in treating various diseases, including cancer and cardiovascular disorders.
Industry
Industrially, the compound is used in the production of dyes, fragrances, and agrochemicals. Its unique chemical properties make it valuable in the formulation of various commercial products.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
| Compound Name | Substituents | Key Structural Differences | Biological Implications |
|---|---|---|---|
| Target Compound : 2-(7-Methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid | 7-OCH₃, 8-CH₃, 4-CH₂COOH | Methoxy and methyl groups at 7/8 positions | Enhanced lipophilicity; potential for improved membrane permeability |
| Analog 1 : 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS: 6950-82-9) | 7-OH, 4-CH₂COOH | Hydroxy instead of methoxy at position 7 | Higher polarity due to -OH; increased hydrogen-bonding capacity |
| Analog 2 : (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (CAS: 329903-79-9) | 7-OPh, 4-Ph, 4-CH₂COOH | Phenyl groups at positions 4 and 7 | Bulky aromatic substituents may alter binding interactions in enzymatic targets |
| Analog 3 : 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid (CAS: 428822-69-9) | 4-propyl, 8-CH₃, 7-OCH₂COOH | Propyl at position 4; methyl at 8 | Increased lipophilicity from alkyl chain; potential for prolonged metabolic stability |
| Analog 4 : 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate | 8-COCH₃, 4-CH₃, 7-OAc | Acetyl and acetate groups at 8 and 7 | Electron-withdrawing groups may reduce reactivity; ester functionality affects bioavailability |
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | 262.26 | 220.18 | 342.34 | 276.28 |
| Purity | 95% | 95% | 95% | 95% |
| Log P (Predicted) | ~2.1 | ~1.3 | ~3.5 | ~2.8 |
Data sourced from CAS records and synthesis reports .
Biological Activity
2-(7-Methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to synthesize current research findings regarding its biological activity, supported by data tables and case studies.
- Molecular Formula : C₁₃H₁₂O₅
- Molecular Weight : 248.23 g/mol
- CAS Number : 62935-73-3
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it interacts with enzymes such as tyrosinase and exhibits antioxidant properties by scavenging free radicals.
Antioxidant Activity
A significant aspect of this compound is its antioxidant activity. Studies have demonstrated that it can inhibit lipid peroxidation, which is crucial for preventing cellular damage.
Table 1: Antioxidant Activity of Coumarin Derivatives
| Compound | % Inhibition (Lipid Peroxidation) | IC₅₀ (µM) |
|---|---|---|
| 2-(7-Methoxy-8-methyl) | 98.66 ± 1.57 | >100 |
| Other derivatives | Varies | Varies |
In a study evaluating various coumarin derivatives, the compound displayed strong anti-lipid peroxidation activity, indicating its potential as a protective agent against oxidative stress .
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound exhibited uncompetitive inhibition with an IC₅₀ value of 68.86 µM, suggesting it could be a viable candidate for skin-whitening agents .
Table 2: Tyrosinase Inhibition Activity
| Compound | % Activity | IC₅₀ (µM) |
|---|---|---|
| 2-(7-Methoxy-8-methyl) | 123.41 (Activator) | - |
| Control (8-MOP) | 109.46 | - |
Study on Antitumor Activity
A recent study evaluated the antitumor effects of various coumarin derivatives, including our compound of interest. The results indicated that the compound exhibited significant cytotoxicity against B16F10 melanoma cells without causing substantial damage to normal cells at lower concentrations (25–50 µM) .
In Silico Studies
In silico studies have provided insights into the binding interactions of the compound with target enzymes such as tyrosinase. These studies revealed distinct poses between inhibitors and activators near the catalytic site, highlighting the potential for drug design based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
